molecular formula C27H24F3NO4 B8216302 (S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid

(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid

Cat. No.: B8216302
M. Wt: 483.5 g/mol
InChI Key: XUNHKSFUFZHHJH-DEOSSOPVSA-N
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Description

(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid is a synthetic compound used in various scientific research fields It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, and a trifluoromethylphenyl group attached to the pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid typically involves multiple steps. One common method starts with the preparation of the amino acid backbone, followed by the introduction of the Fmoc protecting group and the trifluoromethylphenyl group. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and optimized reaction conditions. This ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as chromatography, is also common to achieve the required purity levels for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological processes and as a tool for probing the structure and function of biomolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be removed under specific conditions, allowing the amino group to participate in further chemical reactions. The trifluoromethylphenyl group can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research applications.

Comparison with Similar Compounds

(S)-2-(Fmoc-amino)-5-(4-trifluoromethylphenyl)pentanoic acid can be compared with other similar compounds, such as:

    Fmoc-protected amino acids: These compounds also contain the Fmoc protecting group and are used in peptide synthesis.

    Trifluoromethyl-substituted compounds: These compounds contain the trifluoromethyl group and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical properties and reactivity.

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3NO4/c28-27(29,30)18-14-12-17(13-15-18)6-5-11-24(25(32)33)31-26(34)35-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-4,7-10,12-15,23-24H,5-6,11,16H2,(H,31,34)(H,32,33)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUNHKSFUFZHHJH-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCC4=CC=C(C=C4)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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